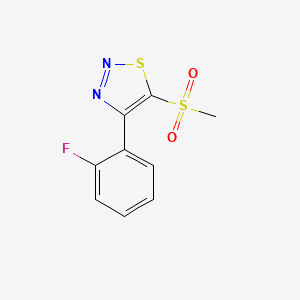

2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

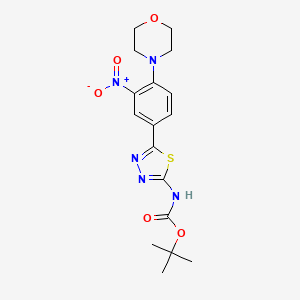

El 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo es un compuesto químico que pertenece a la clase de los nicotinonitrilos. Este compuesto se caracteriza por la presencia de un grupo cloro, dos átomos de flúor y un grupo metilo unidos a un núcleo de nicotinonitrilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo normalmente implica un proceso de varios pasos. Un método común es la reacción de acoplamiento de Suzuki–Miyaura, que se utiliza ampliamente para la formación de enlaces carbono-carbono. Esta reacción implica el acoplamiento de un haluro de arilo con un compuesto de organoboro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y pueden llevarse a cabo en disolventes acuosos u orgánicos.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. La optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, es crucial para la síntesis a gran escala.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo puede sufrir varios tipos de reacciones químicas, que incluyen:

Reacciones de Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.

Reacciones de Oxidación y Reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.

Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento, como el acoplamiento de Suzuki–Miyaura, para formar moléculas más complejas.

Reactivos y Condiciones Comunes

Catalizadores de Paladio: Se utilizan en reacciones de acoplamiento.

Nucleófilos: Para reacciones de sustitución.

Agentes Oxidantes y Reductores: Para reacciones de oxidación y reducción.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos.

4. Aplicaciones en Investigación Científica

El 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Se investiga por sus potenciales actividades biológicas e interacciones con objetivos biológicos.

Medicina: Se explora por sus potenciales propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.

Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.

Aplicaciones Científicas De Investigación

2-Chloro-6-(3,5-difluorophenyl)-4-methylnicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

El mecanismo de acción del 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo implica su interacción con objetivos moleculares específicos. La presencia de los grupos cloro, flúor y metilo puede influir en su afinidad de unión y selectividad hacia estos objetivos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos de su uso.

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Cloro-6-fluorobencil-3,5-difluorofenilsulfano

- Otros Derivados de Nicotinonitrilo

Unicidad

El 2-Cloro-6-(3,5-difluorofenil)-4-metilnicotinonitrilo es único debido a su patrón de sustitución específico, que le confiere propiedades químicas y físicas distintas. Esta unicidad lo hace valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.

Propiedades

Fórmula molecular |

C13H7ClF2N2 |

|---|---|

Peso molecular |

264.66 g/mol |

Nombre IUPAC |

2-chloro-6-(3,5-difluorophenyl)-4-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C13H7ClF2N2/c1-7-2-12(18-13(14)11(7)6-17)8-3-9(15)5-10(16)4-8/h2-5H,1H3 |

Clave InChI |

VQRLCBZAZQCGGG-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=NC(=C1C#N)Cl)C2=CC(=CC(=C2)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Bromophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11783305.png)

![3-Bromo-6-phenylisothiazolo[5,4-b]pyridine](/img/structure/B11783310.png)

![(S)-Benzyl 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B11783317.png)